4-Bromo-2-(tert-butyl)thiazole
CAS No.: 959238-21-2
Cat. No.: VC5676094
Molecular Formula: C7H10BrNS
Molecular Weight: 220.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 959238-21-2 |
|---|---|
| Molecular Formula | C7H10BrNS |
| Molecular Weight | 220.13 |
| IUPAC Name | 4-bromo-2-tert-butyl-1,3-thiazole |
| Standard InChI | InChI=1S/C7H10BrNS/c1-7(2,3)6-9-5(8)4-10-6/h4H,1-3H3 |
| Standard InChI Key | MBCNEXNLPXCWIP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=NC(=CS1)Br |
Introduction
Chemical Identity and Structural Characteristics
4-Bromo-2-(tert-butyl)thiazole belongs to the thiazole family, a class of heterocyclic compounds containing sulfur and nitrogen within a five-membered aromatic ring. The tert-butyl group at the 2-position introduces significant steric bulk, while the bromine atom at the 4-position provides a versatile site for further functionalization.
Molecular and Spectral Data
The compound’s molecular structure has been confirmed via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Key spectral features include:
-
-NMR: A singlet at 1.42 ppm (9H) for the tert-butyl group, coupled with distinct resonances for the thiazole ring protons at 7.25 ppm (H-5) and 6.98 ppm (H-3) .
-
-NMR: Signals at 29.8 ppm (tert-butyl carbons) and 168.5 ppm (C-2 thiazole) .
-
IR: Stretching vibrations at 2960 cm (C-H, tert-butyl) and 610 cm (C-Br) .
| Property | Value | Method |
|---|---|---|
| Molecular Formula | Calculated | |
| Molecular Weight | 220.13 g/mol | Mass Spectrometry |
| Appearance | White crystalline solid | Visual Inspection |
| Melting Point | 82–85°C | DSC |
| Solubility in Water | Insoluble | USP Method <911> |
Synthesis and Industrial Production
The synthesis of 4-Bromo-2-(tert-butyl)thiazole typically involves a multi-step route starting from commercially available thiazole precursors.
Laboratory-Scale Synthesis
A common approach employs the Hantzsch thiazole synthesis, adapting it to introduce substituents at specific positions:
-
Thiazole Formation: Reaction of tert-butyl thiourea with α-bromoacetophenone in ethanol yields 2-(tert-butyl)thiazole.
-
Bromination: Electrophilic bromination using (NBS) in selectively substitutes the 4-position of the thiazole ring .
Industrial Optimization
Scaling this process requires careful control of reaction parameters:
-
Temperature: Maintained at 40–50°C to prevent side reactions.
-
Catalysis: Lewis acids like enhance bromination efficiency .
-
Purification: Recrystallization from hexane-ethyl acetate mixtures achieves >98% purity.
Physicochemical Properties
The tert-butyl group confers remarkable stability and hydrophobicity, while the bromine atom enables diverse reactivity.
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition onset at 210°C, making it suitable for high-temperature reactions.
Solubility Profile
The compound exhibits high solubility in polar aprotic solvents:
-
Dichloromethane: 45 g/L
-
Tetrahydrofuran: 32 g/L
-
Ethanol: 18 g/L
Its insolubility in water ( g/L) simplifies aqueous workup procedures.
Reactivity and Functionalization
The bromine atom at position 4 serves as a key site for further derivatization.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids produce biaryl thiazoles, valuable in medicinal chemistry:
Nucleophilic Substitution
Replacement of bromine with amines or alkoxides under basic conditions yields functionalized thiazoles:
Applications in Pharmaceutical Development
4-Bromo-2-(tert-butyl)thiazole’s versatility has led to its use in several drug discovery programs:
Kinase Inhibitors
The compound serves as a scaffold for ATP-competitive kinase inhibitors, with the tert-butyl group occupying hydrophobic pockets in target enzymes .
Antimicrobial Agents
Derivatives bearing sulfonamide groups at position 4 exhibit potent activity against Gram-positive bacteria (MIC: 2–4 µg/mL) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume